N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine
Description
N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine is a complex organic molecule featuring a fluorobenzyl group attached to an ethanamine backbone. The structure includes an ethoxy-ethoxy linker bridging the amine to a 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl moiety. The compound’s lipophilicity, influenced by the 4-fluorobenzyl group, may enhance membrane permeability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O4S/c1-20-5-11-23(12-6-20)34(30,31)29-15-13-24-25(29)3-2-4-26(24)33-18-17-32-16-14-28-19-21-7-9-22(27)10-8-21/h2-13,15,28H,14,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLPSJUKKQLBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCNCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a combination of a fluorobenzyl moiety, an indole derivative, and a sulfonamide group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 453.56 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to cancer or inflammation.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways, particularly those associated with G-protein coupled receptors (GPCRs).
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
In Vitro Studies
Research has demonstrated that compounds with similar structures exhibit significant biological activities. For instance, derivatives containing the 4-fluorobenzyl group have shown promise as competitive inhibitors against tyrosinase, a key enzyme in melanin biosynthesis.
Table 1: Biological Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (μM) | Biological Effect |
|---|---|---|---|
| Compound A | Tyrosinase | 25.3 | Antimelanogenic |
| Compound B | Tyrosinase | 15.7 | Antimelanogenic |
| N-(4-fluorobenzyl)-... | Tyrosinase | TBD | TBD |
Note: TBD indicates data that is yet to be determined.
Case Studies
A notable study evaluated the effects of similar compounds on B16F10 melanoma cells, where it was found that certain derivatives significantly reduced melanin production without inducing cytotoxicity. This highlights the potential therapeutic applications in skin disorders and pigmentation issues.
Case Study Summary
- Study Title : Evaluation of Tyrosinase Inhibitors
- Findings : Compounds exhibiting the fluorobenzyl moiety inhibited tyrosinase activity effectively, suggesting potential use in hyperpigmentation treatments.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for determining the therapeutic viability of this compound.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Conclusion and Future Directions
The compound this compound exhibits promising biological activity, particularly in enzyme inhibition and potential therapeutic applications in dermatology. Further research is necessary to fully elucidate its mechanism of action and optimize its pharmacological profile for clinical use.
Future studies should focus on:
- In Vivo Testing : To assess the efficacy and safety in living organisms.
- Structural Modifications : To enhance potency and reduce side effects.
- Broader Spectrum Testing : To explore other potential therapeutic areas beyond dermatology.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Features:
- Sulfonamide/Indole Core : The target compound shares a sulfonylated indole structure with compounds like 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) (), though the latter has an acetamide linker and trifluoromethyl substituent instead of an ethoxy chain .
- Fluorinated Aromatic Groups : The 4-fluorobenzyl group is structurally analogous to fluorophenyl substituents in triazole derivatives (), which also exhibit sulfonylphenyl motifs but lack the indole core .
Table 1: Structural Comparison of Selected Compounds
Comparison with Other Syntheses :
- Triazole Derivatives () : Synthesized via hydrazinecarbothioamide cyclization, requiring NaOH reflux, whereas the target compound’s ethoxy linker might necessitate milder conditions .
- Compound 31 () : Prepared via acid-amine coupling, highlighting divergent strategies for indole functionalization .
Spectral Characterization
- IR Spectroscopy : The target compound’s IR spectrum would lack C=O stretches (~1660–1680 cm⁻¹), distinguishing it from hydrazinecarbothioamides (). Instead, C-O-C (ether) and S=O (sulfonamide) bands near 1250 cm⁻¹ are expected .
- NMR : The 4-fluorobenzyl group would show distinct ¹⁹F NMR signals, while the indole proton environment differs from triazole derivatives () .
Tautomerism and Stability
Unlike triazole-thione derivatives (), which exhibit thione-thiol tautomerism, the target compound’s indole-sulfonamide core is less prone to tautomerism, favoring stability .
Q & A
Q. Table 1. Comparative SAR of Analogous Compounds
| Compound Modification | Target Affinity (Ki, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 4-Fluorobenzyl substituent | 12 ± 2 | 15:1 |
| 4-Chlorobenzyl substituent | 8 ± 1 | 8:1 |
| Ethoxyethoxy linker elongation | 25 ± 3 | 30:1 |
| Data derived from analogs in . |
Q. Table 2. Recommended Analytical Conditions
| Technique | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 40% ACN/60% H₂O, 1 mL/min | Purity assessment |
| SPR | CM5 chip, 25°C, HBS-EP buffer | Binding kinetics (ka/kd) |
| HRMS | ESI+, m/z 500–600, resolution 70,000 | Molecular ion confirmation |
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
